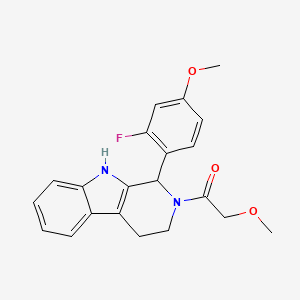![molecular formula C10H12N2O3 B6095550 2-hydroxy-N-[(E)-(2-hydroxyphenyl)methylideneamino]propanamide](/img/structure/B6095550.png)
2-hydroxy-N-[(E)-(2-hydroxyphenyl)methylideneamino]propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Hydroxy-N-[(E)-(2-hydroxyphenyl)methylideneamino]propanamide is an organic compound with a complex structure that includes both hydroxyl and amide functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-hydroxy-N-[(E)-(2-hydroxyphenyl)methylideneamino]propanamide typically involves the condensation reaction between 2-hydroxybenzaldehyde and 2-hydroxypropanamide under acidic or basic conditions. The reaction is often carried out in a solvent such as ethanol or methanol, and the product is purified through recrystallization.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques.
Types of Reactions:
Oxidation: The hydroxyl groups in the compound can undergo oxidation to form corresponding ketones or aldehydes.
Reduction: The imine group can be reduced to form an amine.
Substitution: The hydroxyl groups can participate in substitution reactions, such as esterification or etherification.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Acid chlorides or alkyl halides can be used for esterification or etherification reactions.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of amines.
Substitution: Formation of esters or ethers.
Applications De Recherche Scientifique
2-Hydroxy-N-[(E)-(2-hydroxyphenyl)methylideneamino]propanamide has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Potential use in the development of new materials with specific properties.
Mécanisme D'action
The mechanism of action of 2-hydroxy-N-[(E)-(2-hydroxyphenyl)methylideneamino]propanamide involves its interaction with specific molecular targets. For instance, as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. The hydroxyl and imine groups play crucial roles in these interactions, forming hydrogen bonds and other non-covalent interactions with the target molecules.
Comparaison Avec Des Composés Similaires
- 2-Hydroxy-N,N-dimethylpropanamide
- 2-Hydroxy-N-(2-hydroxyethyl)propanamide
Comparison:
- 2-Hydroxy-N-[(E)-(2-hydroxyphenyl)methylideneamino]propanamide is unique due to the presence of both hydroxyl and imine groups, which contribute to its diverse reactivity and potential applications.
- 2-Hydroxy-N,N-dimethylpropanamide and 2-Hydroxy-N-(2-hydroxyethyl)propanamide lack the imine group, which limits their reactivity compared to this compound.
Propriétés
IUPAC Name |
2-hydroxy-N-[(E)-(2-hydroxyphenyl)methylideneamino]propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O3/c1-7(13)10(15)12-11-6-8-4-2-3-5-9(8)14/h2-7,13-14H,1H3,(H,12,15)/b11-6+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKJSVLVSWJLFCG-IZZDOVSWSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NN=CC1=CC=CC=C1O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C(=O)N/N=C/C1=CC=CC=C1O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-{[1-(2-fluorobenzyl)-4-piperidinyl]methyl}-N-(tetrahydro-2-furanylmethyl)-3-(1H-1,2,4-triazol-1-yl)propanamide](/img/structure/B6095474.png)
![methyl 2-[(3-{3-[(4-fluoro-2-methylphenyl)amino]-3-oxopropyl}-1-piperidinyl)carbonyl]benzoate](/img/structure/B6095475.png)
![2-(2-oxo-2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-3-yl)-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B6095488.png)
![6-[3-(4-fluoroanilino)piperidine-1-carbonyl]-2,2-dimethyl-3H-pyran-4-one](/img/structure/B6095491.png)
![N-[(E)-Amino[(6-methoxy-4-methylquinazolin-2-YL)amino]methylidene]acetamide](/img/structure/B6095516.png)
![DIMETHYL 5-{[(E)-3-(2-CHLOROPHENYL)-2-PROPENOYL]AMINO}ISOPHTHALATE](/img/structure/B6095533.png)
![2-({4-[2-hydroxy-3-(4-thiomorpholinyl)propoxy]-3-methoxybenzyl}amino)-2-methyl-1-propanol](/img/structure/B6095536.png)

![4-fluoro-N-({1-[(5-methyl-2-furyl)methyl]-3-piperidinyl}methyl)benzamide](/img/structure/B6095545.png)
![2-[2-(BENZYLSULFANYL)ACETAMIDO]-N-(4-ETHYLPHENYL)BENZAMIDE](/img/structure/B6095551.png)

![11-methyl-4-(2-phenylethyl)-5-sulfanylidene-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-dien-3-one](/img/structure/B6095562.png)
![2-({3-[1-(2,3-difluorobenzyl)-4-piperidinyl]-1-pyrrolidinyl}carbonyl)-6-methylpyridine](/img/structure/B6095568.png)
![2-[(2E)-but-2-enoyl]-7-(2,3-difluorobenzyl)-2,7-diazaspiro[4.5]decane](/img/structure/B6095579.png)
